2-(acetylsulfanyl)-N-[(2Z)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
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Overview
Description
2-(acetylsulfanyl)-N-[(2Z)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]thiazole core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(acetylsulfanyl)-N-[(2Z)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Dimethyl Groups: The next step involves the introduction of the dimethyl groups at positions 3 and 6 of the benzo[d]thiazole ring. This can be accomplished through alkylation reactions using methyl iodide or similar reagents.
Formation of the Ylidene Group: The ylidene group is introduced by reacting the dimethylbenzo[d]thiazole with an appropriate aldehyde or ketone in the presence of a base.
Attachment of the Ethanethioate Group: The final step involves the attachment of the ethanethioate group to the ylidene intermediate. This can be achieved through a nucleophilic substitution reaction using ethanethiol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ylidene group, converting it to an alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkanes.
Substitution: Various substituted ethanethioates.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various chemical transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as conductivity or fluorescence.
Biology
Antimicrobial Activity: The benzo[d]thiazole core is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a tool for studying enzyme function and regulation.
Medicine
Drug Development: The compound’s unique structure and biological activity make it a potential lead compound for the development of new therapeutic agents.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or pathogens.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: It may have applications as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 2-(acetylsulfanyl)-N-[(2Z)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide involves its interaction with specific molecular targets. The benzo[d]thiazole core can bind to enzymes or receptors, modulating their activity. The ylidene and ethanethioate groups can further enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylbenzo[d]thiazole: Shares the benzo[d]thiazole core but lacks the ylidene and ethanethioate groups.
Benzothiazole: A simpler structure without the dimethyl, ylidene, and ethanethioate groups.
Thioesters: Compounds with similar ethanethioate groups but different core structures.
Uniqueness
2-(acetylsulfanyl)-N-[(2Z)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is unique due to the combination of its benzo[d]thiazole core, ylidene group, and ethanethioate group. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
S-[2-[(3,6-dimethyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-8-4-5-10-11(6-8)19-13(15(10)3)14-12(17)7-18-9(2)16/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGLDXBGSQVMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)CSC(=O)C)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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